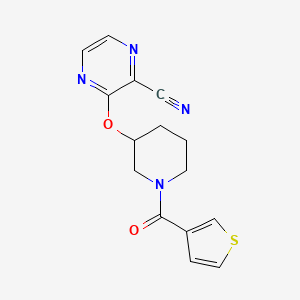
3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered ring compound with one sulfur atom . Piperidines are six-membered rings with one nitrogen atom and are important synthetic fragments for designing drugs . Pyrazine is a basic structure in many pharmaceuticals and is an important first-line drug used in shortening TB therapy .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . Piperidine derivatives can be formed through intra- and intermolecular reactions . The synthesis of pyrazine derivatives involves the design and evaluation of their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of these compounds is complex and depends on the specific substituents attached to the thiophene, piperidine, and pyrazine rings. Single crystals were developed for some derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include condensation reactions, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure and substituents. For example, the molecular weight of 3-Thiophenecarbonitrile is 109.149 .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on developing efficient synthetic routes and understanding the structural characteristics of related compounds. For instance, Sil et al. (2004) described a concise synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through the ring contraction of 2H-pyran-2-ones, showcasing a methodology that could be relevant for synthesizing compounds like 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (Sil et al., 2004). Similarly, Elewa et al. (2021) synthesized new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile, evaluating their antimicrobial and anticancer activities, which provides insights into the structural versatility and potential applications of such compounds (Elewa et al., 2021).
Potential Anticancer Applications
The study of novel tricyclic heterocyclic compounds using chromanone and thiochromanone as synthons, including derivatives similar to the compound , has highlighted potential anticancer applications. Hammam et al. (2003) explored the synthesis of these compounds as potential anticancer agents, suggesting the relevance of this compound in cancer research (Hammam et al., 2003).
Antimicrobial Activities
In addition to potential anticancer properties, the compound and its derivatives have been explored for antimicrobial applications. For example, the synthesis and characterization of new pyridines from related compounds have shown significant antimicrobial activities. This suggests that the compound may also possess valuable antimicrobial properties, which could be beneficial for developing new antibacterial and antifungal agents (Elewa et al., 2021).
Material Science and Chemical Synthesis
Research into the reactions of piperidine and morpholine with 2H-pyran-2-ones and related compounds has opened novel routes to thiophene derivatives. This indicates the potential use of this compound in material science and as an intermediate in chemical syntheses, providing a versatile approach to creating complex heterocyclic structures (El-Kkoly et al., 1977).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-8-13-14(18-5-4-17-13)21-12-2-1-6-19(9-12)15(20)11-3-7-22-10-11/h3-5,7,10,12H,1-2,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSLWVJKQLSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(6-Chloro-2-pyridinyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2479654.png)
![N-[1-Propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-yl]prop-2-enamide](/img/structure/B2479657.png)
![3'-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2479658.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)
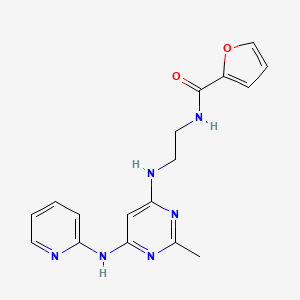
![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B2479668.png)

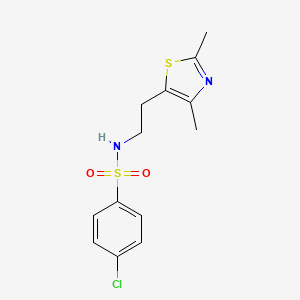
![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)

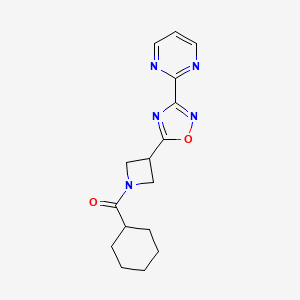
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)
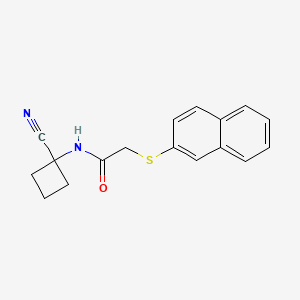
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)